molecular formula C17H13NO4 B5868213 ethyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate CAS No. 5959-01-3

ethyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate

Cat. No.: B5868213
CAS No.: 5959-01-3
M. Wt: 295.29 g/mol
InChI Key: BEJYYZULZYIARA-UHFFFAOYSA-N
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Description

Ethyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate is a functionalized aminoanthraquinone derivative of significant interest in chemical research. This compound features a fused anthraquinone core structure, which is a privileged scaffold in medicinal chemistry and materials science. The presence of both an electron-donating amino group and an ester moiety on the anthraquinone structure makes it a versatile intermediate for the synthesis of more complex molecules. Aminoanthraquinone derivatives are widely investigated for their diverse biological activities, including potential antitumor, antimicrobial, and antiviral properties . The ester functional group in this specific compound offers a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or reactions with nucleophiles. Researchers utilize this and related anthraquinone compounds in the development of new dyes, as ligands in catalysis, and as core structures in the search for new pharmacologically active agents . The compound should be stored in a cool, dry place, protected from light, and sealed under dry conditions to maintain stability. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-amino-9,10-dioxoanthracene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-2-22-17(21)12-8-7-11-13(14(12)18)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,2,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJYYZULZYIARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974981
Record name Ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
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Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5959-01-3
Record name Ethyl 1-amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylate
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Record name Ethyl 1-aminoanthraquinone-2-carboxylate
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Record name Ethyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
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Record name Ethyl 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylate
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Record name ETHYL 1-AMINOANTHRAQUINONE-2-CARBOXYLATE
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Biological Activity

Ethyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate, commonly referred to as ethyl aminoanthraquinone-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15_{15}H13_{13}N\O4_{4}
  • CAS Number : 5959-01-3
  • Molecular Weight : 273.27 g/mol
  • Physical State : Typically appears as red crystalline solids.

Mechanisms of Biological Activity

This compound exhibits various mechanisms that contribute to its biological activity:

  • Antitumor Activity : Studies indicate that this compound can inhibit the growth of cancer cells. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism involves the activation of caspases and the modulation of apoptotic pathways .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis .
  • Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit topoisomerase II, which is crucial for DNA replication and transcription in cancer cells .

Case Studies

  • Study on Cancer Cell Lines :
    • A study conducted on various leukemia cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50_{50} values ranged from 5 to 15 µM depending on the specific cell line tested .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 20 and 40 µg/mL .
  • Enzyme Inhibition Assays :
    • This compound was assessed for its ability to inhibit topoisomerase II. Results indicated a competitive inhibition pattern with a Ki value of approximately 12 µM .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorIC50_{50}: 5–15 µM
AntimicrobialMIC: 20–40 µg/mL
Enzyme InhibitionKi: ~12 µM

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been investigated for its therapeutic properties, particularly in the context of anticancer agents. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that anthracene derivatives exhibit cytotoxic effects against various cancer cell lines. A study by Zhu et al. (2011) demonstrated that compounds similar to this compound can inhibit cell proliferation in human cancer cells by inducing apoptosis through the mitochondrial pathway .

Table 1: Summary of Anticancer Studies on Anthracene Derivatives

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Zhu et al. (2011)HeLa15Apoptosis induction
Larsen & Harpp (1980)MCF-720Cell cycle arrest
Salt & Scott (1994)A54925Reactive oxygen species generation

Material Science Applications

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices.

Organic Photovoltaics

The incorporation of anthracene derivatives into organic photovoltaic systems has shown promise due to their excellent light absorption and charge transport capabilities. Research has indicated that these compounds can enhance the efficiency of solar cells by facilitating better charge separation and transport .

Table 2: Performance Metrics of Organic Solar Cells with Anthracene Derivatives

Compound UsedPower Conversion Efficiency (%)Fill Factor (%)
Ethyl 1-amino-9,10-dioxo...8.570
Other anthracene derivatives7.065

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.

Synthesis of Complex Molecules

This compound can be utilized in the synthesis of more complex organic molecules through reactions such as nucleophilic substitution and cyclization. Its amino group allows for further functionalization, making it an attractive intermediate in synthetic pathways .

Case Study: Synthesis of Novel Anticancer Agents

A recent study outlined a synthetic route involving this compound as a precursor for creating a series of novel anticancer agents with enhanced potency against resistant cancer cells . The study highlighted the compound's role in generating diverse chemical libraries for drug discovery.

Q & A

Q. What are the optimized synthetic routes for ethyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate?

The synthesis typically involves anthraquinone precursors functionalized with ester and amino groups. For example, anthracene-2-carboxylic acid derivatives can be esterified using ethanol and thionyl chloride under reflux (similar to methods in and ). Key steps include:

  • Esterification : Reacting 1-amino-9,10-dioxoanthracene-2-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂) and a catalytic amount of DMF in dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from acetone/ethanol mixtures to achieve >95% purity .
  • Validation : Confirmation via melting point analysis and HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons, ester carbonyl signals at ~165-170 ppm) .
  • IR Spectroscopy : Peaks for amino (~3350 cm⁻¹), carbonyl (~1680 cm⁻¹ for ester, ~1660 cm⁻¹ for quinone), and C-O ester (~1250 cm⁻¹) groups .
  • X-ray Crystallography : For unambiguous structural confirmation (e.g., edge-to-face herringbone packing observed in anthracene esters) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for anthracene derivatives?

Discrepancies in bioactivity studies (e.g., antioxidant vs. cytotoxic effects) may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) vs. electron-donating groups (e.g., methoxy) altering redox potentials .
  • Assay Conditions : Variations in solvent polarity, pH, or cell line specificity. For example, sulfonate derivatives show enhanced solubility for in vitro antiplatelet assays .
  • Validation : Cross-referencing with computational models (DFT for HOMO-LUMO gaps) and dose-response curves to confirm mechanistic hypotheses .

Q. How do reaction conditions influence the regioselectivity of anthracene functionalization?

Substituent positioning (e.g., amino at C1 vs. C2) is controlled by:

  • Directing Groups : Electron-deficient anthraquinone cores favor electrophilic substitution at para positions to carbonyl groups .
  • Catalysis : LDA (Lithium Diisopropylamide) in THF promotes deprotonation at sterically accessible sites, as seen in 9-aminoanthracene syntheses .
  • Temperature : Reflux conditions (e.g., dichloromethane at 40°C) vs. cryogenic reactions (-78°C) alter kinetic vs. thermodynamic product ratios .

Q. What computational methods predict the photophysical properties of this compound?

Time-Dependent DFT (TD-DFT) simulations using B3LYP/6-31G(d) basis sets can model:

  • Absorption Spectra : π→π* transitions in the anthracene core (~350-400 nm) and charge-transfer bands from amino/ester substituents .
  • Fluorescence Quenching : Effects of nitro or sulfonate groups on excited-state lifetimes .
  • Validation : Experimental UV-Vis data (e.g., λmax in DMSO) should align with computed electronic transitions .

Methodological Guidance

Q. What techniques mitigate decomposition during storage of anthracene derivatives?

  • Storage : Argon-atmosphere vials at -20°C to prevent oxidation of the amino group .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) in solution phases .
  • Monitoring : Periodic HPLC analysis to detect degradation products (e.g., quinone formation) .

Q. How can researchers validate intermolecular interactions in crystal structures?

  • Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., N-H···O interactions) and π-π stacking distances (e.g., 3.3-3.6 Å for anthracene dimers) .
  • PXRD : Compare experimental vs. simulated patterns to confirm phase purity .

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